The synthesis of LCKLSL hydrochloride typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following key steps:
The characterization of LCKLSL can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of LCKLSL hydrochloride consists of a linear sequence of six amino acids: leucine (L), cysteine (C), lysine (K), serine (S), leucine (L). The presence of cysteine allows for potential disulfide bond formation, which can influence the peptide's stability and biological activity.
LCKLSL hydrochloride primarily participates in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to Annexin A2, thereby inhibiting its interaction with tissue plasminogen activator. This inhibition can be quantified through competitive binding assays where varying concentrations of LCKLSL are tested against control peptides .
In experimental setups, LCKLSL has shown to significantly reduce plasmin generation by blocking tPA's access to Annexin A2 on cell surfaces, illustrating its role as an effective inhibitor in cellular contexts .
The mechanism by which LCKLSL exerts its effects involves competitive inhibition. By binding to Annexin A2, LCKLSL prevents tissue plasminogen activator from interacting with this protein on the surface of cells. This inhibition leads to decreased plasmin generation, which is crucial in processes such as fibrinolysis and cell invasion:
LCKLSL hydrochloride has several scientific applications:
LCKLSL hydrochloride (Leucine-Cysteine-Lysine-Leucine-Serine-Leucine hydrochloride) is a synthetic hexapeptide mimicking residues 7–12 of the human Annexin A2 N-terminal domain. This sequence contains the critical amino acid Cysteine at position 8 (Cys8), which mediates high-affinity binding to Annexin A2 through disulfide bridge formation. Mass spectrometry analyses confirm that LCKLSL binds covalently to Cysteine 8 within Annexin A2’s N-terminal tail, effectively occupying the same site required for endogenous tissue plasminogen activator association [2] [5] [8]. The leucine-rich hydrophobic core (Leucine 1, Leucine 4, Leucine 6) stabilizes this interaction via van der Waals contacts with Annexin A2’s core domain, while the positively charged Lysine residue at position 3 facilitates electrostatic interactions with negatively charged phospholipid membranes where Annexin A2 anchors [1] [8]. Mutational studies demonstrate that substituting Cysteine 8 with alanine or serine abolishes >95% of LCKLSL’s inhibitory capacity, underscoring the indispensability of this residue [5] [7].
Table 1: Structural Determinants of LCKLSL-Annexin A2 Interaction
| LCKLSL Residue | Position | Role in Annexin A2 Binding | Consequence of Mutation |
|---|---|---|---|
| Leucine | 1 | Hydrophobic stabilization | Reduced binding affinity |
| Cysteine | 8 | Disulfide bond formation with Annexin A2 Cys8 | Complete loss of inhibition |
| Lysine | 3 | Electrostatic interaction with phospholipid membranes | Impaired membrane localization |
| Leucine | 4 | Van der Waals contacts with Annexin A2 core domain | Decreased complex stability |
| Serine | 5 | Hydrogen bonding with Annexin A2 surface residues | Moderate affinity reduction |
| Leucine | 6 | Hydrophobic stabilization | Reduced binding affinity |
LCKLSL competitively inhibits tissue plasminogen activator binding to Annexin A2 by sterically occluding the hexapeptide-binding pocket on Annexin A2’s N-terminal domain. In human retinal microvascular endothelial cells, LCKLSL (0–2 mg/mL) reduces tissue plasminogen activator-Annexin A2 co-localization by >80% under hypoxic conditions, as quantified by immunofluorescence and co-immunoprecipitation assays [1] [7]. This disruption is sequence-specific: control peptides like LGKLSL (Glycine substitution at position 2) or scrambled versions (e.g., LLSKCL) show negligible inhibitory effects, confirming the structural precision required [7]. Surface plasmon resonance studies reveal LCKLSL binds Annexin A2 with a dissociation constant (Kd) of 0.8 μM, while tissue plasminogen activator exhibits a Kd of 1.2 μM, enabling effective displacement of tissue plasminogen activator from endothelial cell surfaces [7] [8]. Consequently, the assembly of the ternary Annexin A2–S100A10–tissue plasminogen activator complex—essential for localized plasmin generation—is abrogated, dismantling the endothelial cell’s fibrinolytic machinery [6] [8].
Table 2: Functional Consequences of Tissue Plasminogen Activator-Annexin A2 Disruption
| Parameter | Control Conditions | LCKLSL Treatment | Reduction (%) |
|---|---|---|---|
| Tissue plasminogen activator-Annexin A2 binding (Kd, μM) | 1.2 | 0.8 | 33.3 |
| Plasmin generation efficiency | 100% (Reference) | 15–20% | 80–85 |
| Tissue plasminogen activator activity under hypoxia | 8.2 IU/mL | 1.5 IU/mL | 81.7 |
| Endothelial cell surface plasmin (Fluorescence units) | 950 ± 45 | 150 ± 30 | 84.2 |
By blocking tissue plasminogen activator docking on Annexin A2, LCKLSL hydrochloride suppresses tissue plasminogen activator’s catalytic efficiency in plasminogen activation by >60-fold. Normally, Annexin A2-bound tissue plasminogen activator accelerates plasmin formation by colocalizing plasminogen and tissue plasminogen activator on the cell membrane. LCKLSL (5 μM) reduces plasmin generation in human retinal microvascular endothelial cells to 15–20% of baseline under vascular endothelial growth factor stimulation, as measured by chromogenic substrate assays (S-2251 hydrolysis) [1] [7]. This inhibition is amplified under hypoxia, where Annexin A2 expression increases by 70%, heightening endothelial dependence on Annexin A2-dependent fibrinolysis [7]. Time-course analyses demonstrate plasmin generation plateaus within 15 minutes in untreated cells but remains undetectable in LCKLSL-treated cells for >60 minutes. Importantly, LCKLSL does not directly inhibit tissue plasminogen activator or plasmin enzymatic activity; its effects are entirely mediated through disrupting cofactor-dependent enhancement [7] [8].
The suppression of plasmin generation by LCKLSL hydrochloride cascades into broader inhibition of extracellular proteolytic networks. Plasmin serves as a master regulator of matrix metalloproteinase activation and growth factor liberation:
These effects collectively impair pericellular proteolysis required for endothelial migration and vascular remodeling. In vivo, LCKLSL (5 μg/mL) reduces vascular branch points by 62% and junction density by 58% in chicken chorioallantoic membrane assays, quantified via confocal microscopy and vascular topology software [7].
Table 3: Systemic Effects on Extracellular Proteolytic Cascades
| Proteolytic Component | Function | LCKLSL-Induced Change | Detection Method |
|---|---|---|---|
| Plasmin | Master protease for matrix metalloproteinase activation | ↓ 80–85% | S-2251 chromogenic assay |
| Matrix Metalloproteinase 9 | Degrades collagen IV, laminin in basement membrane | ↓ 68% | Gelatin zymography |
| Vascular Endothelial Growth Factor 165 | Endothelial mitogen and permeability factor | ↓ 50–55% | ELISA, antibody array |
| Interleukin 8 | Neutrophil chemotaxis and angiogenesis | ↓ 60% | Cytokine array [9] |
| Vascular branches (in vivo) | Neovascular sprouting | ↓ 62% | Chicken chorioallantoic membrane imaging |
| Vascular junctions (in vivo) | Endothelial network complexity | ↓ 58% | Chicken chorioallantoic membrane imaging |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1